molecular formula C14H11Cl2NO B3420681 N-(2,5-dichlorophenyl)-3-methylbenzamide CAS No. 199726-57-3

N-(2,5-dichlorophenyl)-3-methylbenzamide

Cat. No.: B3420681
CAS No.: 199726-57-3
M. Wt: 280.1 g/mol
InChI Key: IMSPJFSMSRXBCX-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Chemical Biology

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. wikipedia.org It is estimated that approximately 25% of top-selling pharmaceuticals incorporate an amide functional group. nanobioletters.com This prevalence is due to the unique properties of the amide bond, which is stable yet capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors. nih.gov

Benzamide derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nanobioletters.comresearchgate.net This versatility makes the benzamide structure a privileged scaffold in drug discovery, serving as a versatile building block for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules. researchgate.netnih.gov Researchers have successfully developed benzamide derivatives targeting a range of biological entities, from acetylcholinesterase in Alzheimer's disease research to the Smoothened receptor in cancer signaling pathways. nih.govtandfonline.com

Table 1: Examples of Biologically Active Benzamide Derivatives

Compound Name Biological Target/Activity
Entinostat Histone Deacetylase (HDAC) Inhibitor
Raclopride Dopamine (B1211576) D2 Receptor Antagonist
Imatinib Tyrosine Kinase Inhibitor
Flubendiamide Insecticide (Ryanodine Receptor Modulator)
Amisulpride Dopamine D2/D3 Receptor Antagonist

This table is interactive and can be sorted by column.

Overview of Dichlorophenyl and Methyl Substitution Patterns in Amide Chemistry

The specific substitutions on the benzamide core are critical in determining a molecule's biological profile. The presence of a dichlorophenyl group and a methyl group on N-(2,5-dichlorophenyl)-3-methylbenzamide are significant modifications.

The incorporation of chlorine atoms is a well-established strategy in drug design to enhance a molecule's therapeutic properties. nih.gov Halogenation, particularly with chlorine, can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target. Dichlorinated phenyl rings are frequently employed in medicinal chemistry. drugbank.com For instance, compounds featuring a dichlorophenyl moiety have been investigated as potent inhibitors of various biological targets. nih.gov The substitution pattern (e.g., 2,4-dichloro, 3,4-dichloro, or 2,5-dichloro) is crucial, as it dictates the spatial arrangement of the chlorine atoms, thereby influencing interactions with the target protein.

The methyl group, though simple, plays a profound role in drug design. nih.gov Its addition can modulate a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetics. bohrium.comjuniperpublishers.com In some instances, the strategic placement of a methyl group can lead to a dramatic increase in biological activity, a phenomenon termed the "magic methyl effect". bohrium.comjuniperpublishers.com This is often attributed to the methyl group's ability to fill a hydrophobic pocket in a protein's binding site, thereby increasing binding affinity, or by favorably altering the molecule's conformation. juniperpublishers.comresearchgate.net

Research Trajectory of this compound and Related Congeners

Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, the research trajectory can be inferred from studies on its structural analogs (congeners) and the synthesis of its precursors.

The synthesis of this compound would typically involve the acylation of 2,5-dichloroaniline (B50420) with 3-methylbenzoyl chloride. Both of these starting materials are well-documented in chemical literature.

2,5-Dichloroaniline is an important industrial intermediate, notably used in the synthesis of pigments. wikipedia.org It is typically produced via the hydrogenation of 1,4-dichloro-2-nitrobenzene. wikipedia.orgchemicalbook.comgoogle.com

3-Methylbenzoyl chloride is a versatile reagent used in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com It is commonly prepared from 3-methylbenzoic acid (m-toluic acid) by reacting it with a chlorinating agent like thionyl chloride. chemicalbook.com

Research into related N-aryl benzamides provides insight into the potential applications of the target compound. For example, studies on various N-(dichlorophenyl)benzamides have explored their synthesis and structural properties, often as part of broader efforts to develop new compounds with specific biological activities. researchgate.netnih.govguidechem.com Similarly, research on methyl-substituted benzamides has led to the discovery of selective dopamine receptor agonists and other neurologically active agents. acs.orgnih.govresearchgate.net The combination of the 2,5-dichloro substitution on the N-phenyl ring and the 3-methyl substitution on the benzoyl group represents a unique structural arrangement. Academic and industrial research into such congeners is typically aimed at fine-tuning the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Table 2: Properties of Starting Materials for the Synthesis of this compound

Compound Formula Molecular Weight ( g/mol ) CAS Number
2,5-Dichloroaniline C₆H₅Cl₂N 162.02 95-82-9
3-Methylbenzoyl chloride C₈H₇ClO 154.59 1711-06-4

This table is interactive and can be sorted by column.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPJFSMSRXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274358
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
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Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199726-57-3
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199726-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Methodologies

Established Synthetic Routes for N-(2,5-dichlorophenyl)-3-methylbenzamide

The primary and most well-established method for the synthesis of this compound involves the formation of an amide bond between an activated carboxylic acid derivative and an aniline (B41778).

Amide Bond Formation via Acyl Chlorides and Anilines

The most common and direct route to this compound is the reaction between 3-methylbenzoyl chloride and 2,5-dichloroaniline (B50420) . This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. byjus.com

A general procedure for such a synthesis involves dissolving the aniline in a suitable solvent, followed by the addition of the acyl chloride. The reaction can be performed at room temperature, although gentle heating may be employed to increase the reaction rate. mdpi.com Common solvents for this type of reaction include dichloromethane, diethyl ether, or toluene. The choice of base can vary, with tertiary amines like triethylamine (B128534) or pyridine (B92270) being frequently used. mdpi.com

A related synthetic approach involves the in-situ formation of the acyl chloride from the corresponding carboxylic acid, 3-methylbenzoic acid , using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of 2,5-dichloroaniline. chemicalbook.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

While specific optimization studies for the synthesis of this compound are not extensively documented in publicly available academic literature, general principles of amide synthesis optimization can be applied. Key parameters that are typically optimized to maximize yield and purity include:

Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants and products. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.

Base: The stoichiometry and type of base are crucial. An excess of a non-nucleophilic base is often used to drive the reaction to completion by scavenging the HCl generated.

Temperature: While many acylation reactions proceed readily at room temperature, adjusting the temperature can control the reaction rate and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.

In analogous syntheses of N-aryl amides, researchers have explored various coupling agents as alternatives to acyl chlorides to improve yields and simplify purification. However, for the direct reaction of 3-methylbenzoyl chloride and 2,5-dichloroaniline, the focus of optimization would be on the aforementioned conditions.

Derivatization Strategies for Structural Elucidation and Activity Modulation

The chemical modification of this compound at its three key positions—the benzoyl ring, the dichlorophenyl moiety, and the amide nitrogen—is a critical strategy for structure-activity relationship (SAR) studies and for developing analogs with altered properties.

Modifications on the Benzoyl Ring

The 3-methylbenzoyl ring offers several positions for modification. The methyl group can be a handle for further functionalization, and the aromatic ring itself can undergo electrophilic substitution reactions.

One documented example of modification on this ring is the synthesis of N-(2,5-dichlorophenyl)-3-iodo-4-methylbenzamide . This analog introduces an iodine atom at the 4-position of the benzoyl ring, which can serve as a versatile handle for further cross-coupling reactions to introduce a wide variety of substituents.

Further potential modifications could include:

Oxidation of the methyl group: The methyl group could be oxidized to a carboxylic acid or an alcohol, providing a site for further esterification or etherification.

Halogenation: Introduction of other halogens (e.g., bromine, fluorine) onto the aromatic ring can modulate the electronic properties and lipophilicity of the molecule.

Nitration: Nitration of the benzoyl ring, followed by reduction to an amino group, would introduce a new site for derivatization.

Modifications on the Dichlorophenyl Moiety

The dichlorophenyl ring is generally less reactive towards electrophilic substitution due to the deactivating effect of the chlorine atoms and the amide group. However, nucleophilic aromatic substitution (SNAr) could be a viable strategy, particularly if activating groups are present or under specific reaction conditions. libretexts.orgmasterorganicchemistry.com

Potential derivatization strategies include:

Nucleophilic Aromatic Substitution: While challenging, the displacement of one of the chlorine atoms by a strong nucleophile (e.g., an alkoxide, amine, or thiol) could be attempted, potentially requiring high temperatures or the use of a catalyst. nih.govwashington.edu The success of such a reaction would depend on the specific nucleophile and reaction conditions.

Introduction of other substituents prior to amide bond formation: A more practical approach would be to start with a derivatized dichloroaniline and then perform the amide coupling reaction. This would allow for a wider range of substituents to be introduced on the dichlorophenyl ring.

Substitution on the Amide Nitrogen

The amide nitrogen in this compound is a secondary amide, meaning it possesses a hydrogen atom that can be substituted.

N-Alkylation: The amide nitrogen can be deprotonated with a strong base to form an amidate anion, which can then be reacted with an alkyl halide to introduce an alkyl group. This N-alkylation would convert the secondary amide to a tertiary amide.

N-Arylation: While less common for amides, N-arylation could potentially be achieved using transition metal-catalyzed cross-coupling reactions, though this would likely require specific catalysts and reaction conditions.

These derivatization strategies provide a toolbox for chemists to systematically modify the structure of this compound, enabling the exploration of its chemical space and the fine-tuning of its properties for various applications.

Structural Characterization and Molecular Conformation Analysis

Spectroscopic Elucidation of Molecular Structure

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns upon ionization. For N-(2,5-dichlorophenyl)-3-methylbenzamide, this analysis provides crucial information for its identification and characterization.

Molecular Weight Determination

The molecular formula for this compound is C₁₄H₁₁Cl₂NO. The theoretical monoisotopic molecular weight of this compound is approximately 280.15 g/mol . In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) in the mass spectrum. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.

Fragmentation Analysis

The major predicted fragmentation pathways are as follows:

Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond. This can occur in two ways:

Formation of the 3-methylbenzoyl cation: Cleavage can result in the formation of the 3-methylbenzoyl cation (m/z 119). This fragment arises from the loss of the 2,5-dichloroanilino radical.

Formation of the 2,5-dichlorophenylaminyl radical cation or related ions: Alternatively, cleavage can lead to the formation of a fragment corresponding to the 2,5-dichloroaniline (B50420) portion of the molecule.

Formation of the 3-methylphenyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 3-methylbenzoyl cation (m/z 119) would result in the formation of the 3-methylphenyl cation (m/z 91). This is a common fragmentation pathway for benzoyl derivatives.

Ions derived from the dichlorophenyl moiety: Fragmentation can also produce ions characteristic of the dichlorinated phenyl ring, such as the 2,5-dichlorophenyl cation (m/z 145).

The predicted major fragment ions in the mass spectrum of this compound are summarized in the table below.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (predicted) Ion Structure Proposed Fragmentation Pathway
279/281/283[C₁₄H₁₁Cl₂NO]⁺Molecular Ion (M⁺)
145/147[C₆H₃Cl₂]⁺2,5-dichlorophenyl cation
119[C₈H₇O]⁺3-methylbenzoyl cation
91[C₇H₇]⁺3-methylphenyl cation (tropylium ion)

Molecular Interactions and Biological Target Engagement

Investigation of Enzyme Inhibition Mechanisms

There is no available scientific literature that has investigated the inhibitory effects of N-(2,5-dichlorophenyl)-3-methylbenzamide on the following enzymes:

Receptor Binding Profiling and Ligand-Target Interactions

Identification of Key Binding Residues and Binding Sites

Direct identification of key binding residues and specific binding sites for this compound is not documented in current scientific literature. Analysis of structurally similar compounds, such as N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, indicates the potential for interaction with proteins, as evidenced by protein-bound structures in databases like the RCSB Protein Data Bank. However, without specific studies on this compound, the exact residues and binding pockets remain speculative.

Cellular Pathway Modulation

The influence of this compound on cellular pathways is best understood through the lens of related N-substituted benzamides, which have been shown to modulate critical cellular processes, particularly those leading to apoptosis.

Induction of Apoptosis in Cellular Models

Research on the N-substituted benzamide (B126), declopramide (B1670142) (3-chloroprocainamide or 3CPA), offers significant insights into the potential pro-apoptotic activity of this compound. Studies have demonstrated that declopramide induces apoptosis in various cell lines, including the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov

The mechanism of apoptosis induction by declopramide has been shown to be dependent on the intrinsic mitochondrial pathway. nih.gov Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9. nih.gov Activated caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to the execution of the apoptotic program.

Notably, the induction of apoptosis by declopramide appears to be independent of the tumor suppressor protein p53. nih.gov This is significant as it suggests that compounds like this compound could potentially be effective in cancers with mutated or non-functional p53. The apoptotic process is also preceded by a cell cycle block at the G2/M phase. nih.gov

Table 1: Key Cellular Events in Declopramide-Induced Apoptosis

Cellular Event Observation in Cellular Models Reference
Cytochrome c Release Increased levels in the cytosol following treatment. nih.gov
Caspase-9 Activation Activated in response to cytochrome c release. nih.gov
Effector Caspase Activation Downstream activation leads to apoptosis. nih.gov
p53-Independence Apoptosis occurs in p53-deficient cell lines. nih.gov
Cell Cycle Arrest Blockage of the cell cycle at the G2/M phase precedes apoptosis. nih.gov

Disruption of Bacterial Cell Wall Synthesis

There is currently no specific scientific evidence to suggest that this compound disrupts bacterial cell wall synthesis. While some benzamide derivatives have been investigated for their antibacterial properties, their mechanisms of action are not always centered on the cell wall. For instance, certain benzamide FtsZ inhibitors have been developed that target bacterial cell division rather than cell wall synthesis directly.

Interference with Microbial Metabolic Pathways

Specific data on the interference of this compound with microbial metabolic pathways is not available in the current body of scientific literature. Research on other dichlorophenyl-containing compounds has shown varied biological activities, including effects on the metabolism of certain organisms, but these are not directly transferable to the compound .

Modulation of Glucose Uptake in Cellular Systems

There is no direct evidence from scientific studies to indicate that this compound modulates glucose uptake in cellular systems. While other classes of chemical compounds are known to influence glucose transport and metabolism, this specific activity has not been reported for this benzamide derivative.

Structure Activity Relationship Sar Investigations

Impact of Halogen Substituents on Biological Activity and Binding Affinity

Halogen substituents are a common feature in many bioactive molecules, significantly influencing properties such as lipophilicity, metabolic stability, and binding affinity. In the context of N-(2,5-dichlorophenyl)-3-methylbenzamide, the two chlorine atoms on the aniline (B41778) ring are critical determinants of its biological profile.

Positional Isomerism of Chlorine Atoms

Research into substituted benzamides indicates that the position of halogen atoms can dramatically alter biological efficacy. For instance, studies on various benzamide (B126) derivatives have shown that moving a halogen substituent between the ortho, meta, and para positions can lead to significant variations in activity. mdpi.com The 2,5-dichloro substitution pattern on the N-phenyl ring of the target molecule creates a specific electronic and steric profile that is essential for its interaction with its biological target. Altering this pattern, for example to a 2,6-dichloro or 3,5-dichloro arrangement, would change the dihedral angle between the phenyl rings and modify the molecule's electrostatic potential, likely impacting binding affinity. nih.gov For example, in a study of benzamides as dopamine (B1211576) receptor ligands, it was found that polar substituents at the meta and para positions of the benzamide ring enhanced affinity for the D4 receptor. nih.gov

Table 1: Illustrative Impact of Halogen Positional Isomerism on Cytotoxic Activity of Benzamide Derivatives against PC3 Cancer Cell Line

Compound Substitution Pattern IC50 (µM)
Doxorubicin (Reference) - 7
Benzamide Derivative A 2-Chloro >50
Benzamide Derivative B 4-Chloro 3

Note: This table is illustrative, based on general findings for chlorine-containing benzamide derivatives, and does not represent data for this compound itself.

Influence of Halogen Electronegativity and Size

The properties of the halogen itself, namely its electronegativity and atomic size, are also key factors. Chlorine, being highly electronegative, acts as an electron-withdrawing group, which can influence the acidity of the amide N-H group and participate in halogen bonding interactions within a receptor. mdpi.com

The size of the halogen atom affects the steric profile of the molecule. Chlorine's van der Waals radius is larger than that of fluorine but smaller than that of bromine. This intermediate size may be optimal for fitting into a specific hydrophobic pocket in the target protein. Substituting the chlorine atoms with fluorine, for example, would reduce the steric bulk and alter the electronic nature, which could lead to a different binding mode or affinity. mdpi.com Conversely, replacing chlorine with a bulkier halogen like bromine could introduce steric clashes, potentially reducing or abolishing activity. nih.gov Studies have confirmed that halogen-containing structures often exhibit higher biological effects compared to methoxy-containing structures, underscoring the importance of the halogen's electronic properties. researchgate.net

Role of the Methyl Group in this compound

The methyl group at the 3-position (meta-position) of the benzoyl ring also plays a significant role in defining the molecule's SAR. While it may seem like a minor structural feature, this group can influence the compound's conformation, lipophilicity, and direct interactions with the target.

Table 2: Comparison of Methyl Isomer Position on Bioavailability in Chlorinated Benzamides

Methyl Group Position Relative Bioavailability Potential Rationale
2- (ortho) Sub-optimal Potential for steric hindrance, affecting planarity with the amide group.
3- (meta) Optimal Balances lipophilicity and conformation without significant steric clash.

Note: This table is based on reported SAR trends for this class of compounds.

Conformational Effects on Biological Potency and Selectivity

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to be recognized by and bind to a biological target. For this compound, the relative orientation of the two aromatic rings and the geometry of the central amide linker are critical.

Influence of Amide Torsion Angles on Molecular Recognition

The central amide bond (–C(=O)–NH–) is a key structural feature. While the amide bond itself is generally planar, rotation can occur around the adjacent single bonds. The torsion angles, which define the spatial relationship between the two phenyl rings, are crucial for biological activity. Crystallographic studies of structurally similar compounds, such as N-(2,6-dichlorophenyl)-3-methylbenzamide, reveal significant twisting between the aromatic rings. nih.gov In this related molecule, the dihedral angle between the two benzene rings is approximately 70.9°. nih.gov This non-planar conformation is largely enforced by the steric hindrance from the ortho-substituent on the aniline ring.

This twisted conformation prevents the molecule from adopting a flat shape, which can be critical for selectivity and potency. A specific set of torsion angles allows the substituents (the chlorine and methyl groups) to be positioned correctly to interact with corresponding pockets in the receptor. The central amido group in N-(2,6-dichlorophenyl)-3-methylbenzamide makes a dihedral angle of 26.6° with the methyl-phenyl ring and 82.5° with the dichloro-phenyl-ring. nih.gov These specific angles are vital for molecular recognition.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as N-(2,5-dichlorophenyl)-3-methylbenzamide, and a biological target, typically a protein.

Prediction of Binding Modes and Affinities

In silico molecular docking studies are fundamental in predicting how this compound might bind to a receptor's active site. scialert.net These simulations can forecast the binding orientation and calculate a docking score, which serves as an estimation of the binding affinity. For instance, in studies of similar benzamide (B126) derivatives, docking simulations have been employed to identify potential biological targets and to rank compounds based on their predicted binding energies. scialert.net The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower energy values suggesting a more stable complex. mdpi.com

While specific docking studies on this compound are not widely published, analogous studies on dichlorophenyl and benzamide derivatives reveal that the orientation within a binding pocket is heavily influenced by the substitution pattern on the phenyl rings. The dichlorophenyl group and the methyl-substituted benzoyl moiety of the target compound would be expected to play significant roles in defining its binding mode.

Table 1: Predicted Binding Affinities of Benzamide Derivatives with Various Receptors

Compound ClassReceptor TargetPredicted Binding Affinity (kcal/mol)
Benzamide DerivativesDihydrofolate Reductase (DHFR)-9.0
Benzamide DerivativesPfDHODH-4.82
Substituted BenzamidesHDAC2Not specified

Note: This table is illustrative and based on data from studies on various benzamide derivatives, not specifically this compound, to demonstrate typical predicted binding affinities.

Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Active Site

The stability of the ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. For this compound, the amide linkage provides a crucial site for hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Docking studies on related benzamides consistently highlight the formation of hydrogen bonds with key amino acid residues in the active site of target proteins. researchgate.net

The dichlorophenyl and methylphenyl rings contribute significantly to hydrophobic interactions with nonpolar residues in the binding pocket. The chlorine atoms on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction that can further stabilize the complex. The analysis of these interactions provides a detailed picture of the binding mechanism at the atomic level. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nsmsi.ir Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com

In studies of similar dichlorophenyl derivatives, DFT calculations have been performed using various basis sets, such as B3LYP/6-311++G(d,p), to obtain reliable electronic data. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Representative Electronic Properties of a Dichlorophenyl Derivative from DFT Calculations

ParameterValue (eV)
HOMO Energy-5.947
LUMO Energy-2.389
HOMO-LUMO Gap3.558

Note: This data is for a related dichlorophenyl compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, and serves as an example of typical values obtained through DFT calculations. mdpi.com

Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energy levels. Conformational analysis is the study of these different energy states. libretexts.org For this compound, rotation around the amide bond and the single bonds connecting the phenyl rings to the amide group can lead to various conformers.

The relative stability of these conformers is influenced by steric hindrance and torsional strain. libretexts.org Quantum chemical calculations can be used to map the potential energy surface as a function of specific dihedral angles. This analysis helps to identify the lowest energy (most stable) conformation of the molecule, which is crucial for accurate molecular docking and other computational studies. tandfonline.com For example, studies on N-(3,5-dichlorophenyl)benzamide have determined the dihedral angles between the amide group and the phenyl rings, providing insight into its preferred conformation in the solid state. nih.gov

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and the flexibility of both the ligand and the receptor. nih.gov

For a complex of this compound with a target protein, an MD simulation would start with the docked pose and simulate the system's evolution over a period of nanoseconds. researchgate.net Analysis of the simulation trajectory can reveal the stability of key interactions, such as hydrogen bonds, and identify any conformational changes in the protein or the ligand upon binding. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein atoms is often calculated to assess the stability of the simulation; a stable RMSD suggests that the complex has reached equilibrium. researchgate.net

Preclinical Biological Activity Investigations in Vitro and Non Human in Vivo Models

Antimicrobial Activity Studies

No studies were identified that investigated the antimicrobial effects of N-(2,5-dichlorophenyl)-3-methylbenzamide.

There is no available data from in vitro or in vivo studies to assess the efficacy of this compound against Gram-positive bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Information regarding the activity of this compound against Gram-negative bacteria is not present in the current body of scientific literature.

Antifungal Activity Evaluations

No published research could be found that evaluates the potential antifungal properties of this compound.

There are no documented studies on the inhibitory effects of this compound on the growth of common fungal pathogens like Candida albicans or Aspergillus niger.

Data on the spectrum of antifungal activity for this compound against a range of fungal strains is not available.

Anticancer Activity in Cell Lines

No preclinical studies investigating the cytotoxic or anticancer effects of this compound in any cancer cell lines have been reported in the accessible scientific literature.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Models

No data available.

Mechanisms of Cell Growth Inhibition

No data available.

Other Preclinical Biological Applications

Insecticidal and Pesticidal Activity in Model Organisms

No data available.

Antituberculosis Activity in Mycobacterial Strains

No data available.

Emerging Research Frontiers and Future Directions

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives

The development of next-generation derivatives of N-(2,5-dichlorophenyl)-3-methylbenzamide is a promising avenue for enhancing its potential biological activity. The benzamide scaffold is a versatile building block in organic synthesis, allowing for systematic modifications to explore structure-activity relationships (SAR). mdpi.com Future research will likely focus on strategic modifications of the core structure to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies for creating a library of next-generation derivatives could include:

Modification of the Dichlorophenyl Ring: Altering the position and number of halogen substituents on the phenyl ring can significantly impact binding affinity and selectivity for biological targets. For instance, replacing chlorine with other halogens like fluorine or bromine, or introducing other small electron-withdrawing or -donating groups, could fine-tune the electronic properties of the molecule.

Substitution on the 3-Methylbenzamide Ring: The methyl group at the 3-position can be replaced with a variety of other functional groups, such as methoxy, trifluoromethyl, or larger alkyl groups, to probe the steric and electronic requirements of the binding pocket of a target protein. Additionally, introducing substituents at other positions on this ring could lead to novel interactions with the target.

Amide Bond Bioisosteres: Replacing the central amide bond with bioisosteres, such as a reverse amide, a thioamide, or a 1,2,3-triazole moiety, can improve metabolic stability and alter the hydrogen bonding capacity of the molecule. nih.gov Click chemistry, in particular, offers an efficient method for the synthesis of triazole-containing analogues. nih.gov

A hypothetical design strategy for next-generation derivatives is outlined in the table below, showcasing potential modifications and their intended effects.

Derivative ID Modification from Parent Compound Rationale for Modification Potential Target Class
ND-001 Replacement of 3-methyl with 3-methoxy groupEnhance hydrogen bond accepting capacity and alter electronics.Kinases, GPCRs
ND-002 Replacement of 2,5-dichloro with 3,5-dichloroAlter halogen bonding pattern and steric profile for improved selectivity.Ion Channels
ND-003 Introduction of a 4'-fluoro group on the dichlorophenyl ringModulate pKa and improve metabolic stability.Epigenetic enzymes
ND-004 Replacement of amide with a 1,2,3-triazole linkerEnhance metabolic stability and introduce new vector for substitution.Various enzymes

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery and is expected to play a pivotal role in the future development of this compound derivatives. jddhs.comnih.gov In silico techniques can significantly accelerate the design-synthesis-test cycle by prioritizing compounds with the highest probability of success. emanresearch.org

Future research will likely involve a multi-faceted computational approach:

Molecular Docking and Dynamics: These methods can be used to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. beilstein-journals.org Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models for a series of synthesized analogues, researchers can identify the key structural features that are critical for biological activity. nih.gov This information can then guide the design of more potent compounds.

Pharmacophore Modeling: This technique helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov The resulting pharmacophore model can be used to screen virtual libraries for novel scaffolds that mimic the activity of this compound.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like properties early in the discovery process. nih.gov

The integration of these computational predictions with experimental validation through chemical synthesis and biological screening creates an iterative cycle of optimization, leading to the development of superior next-generation compounds. jddhs.comnih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. researchgate.net This approach can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegenerative disorders. mdpi.com The benzamide scaffold is present in numerous multi-targeting agents, suggesting that this compound could serve as a starting point for the development of such compounds. mdpi.com

Future research in this area could involve:

Target Deconvolution: Identifying the primary and secondary biological targets of this compound through techniques like chemical proteomics and affinity chromatography-mass spectrometry.

Rational Design of Multi-Target Ligands: Based on the identified targets, the scaffold can be rationally modified to optimize its affinity for multiple desired proteins. For example, by combining the structural features of known inhibitors for two different kinases into a single benzamide derivative, a dual kinase inhibitor could be developed.

The development of multi-target benzamides derived from this compound could lead to novel therapeutics with improved efficacy and a lower propensity for the development of drug resistance.

Development of this compound as a Molecular Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a molecular probe to investigate biological systems. Molecular probes are essential tools in chemical biology for visualizing, identifying, and characterizing biological targets and pathways. Benzamide derivatives have been successfully developed as photoreactive probes and radiolabeled imaging agents. nih.gov

The development of this compound as a molecular probe could take several directions:

Photoaffinity Labeling Probes: By incorporating a photoreactive group, such as an azide or a diazirine, into the structure of this compound, a photoaffinity probe can be created. nih.gov Upon photoactivation, this probe can form a covalent bond with its biological target, enabling its identification and characterization.

Fluorescent Probes: The attachment of a fluorophore to the benzamide scaffold would allow for the visualization of its target within cells and tissues using fluorescence microscopy. This can provide valuable information about the subcellular localization and dynamics of the target.

PET Imaging Agents: Radiolabeling this compound with a positron-emitting isotope, such as fluorine-18, could lead to the development of a novel PET (Positron Emission Tomography) imaging agent. Such a probe could be used for the non-invasive in vivo visualization and quantification of its target, which is particularly valuable in oncology and neuroscience research.

The table below outlines the components and applications of potential molecular probes based on the this compound scaffold.

Probe Type Functional Group Added Principle of Action Primary Application
Photoaffinity Probe Aryl azide or DiazirineCovalent cross-linking to target upon UV irradiation.Target identification and binding site mapping. nih.gov
Fluorescent Probe Fluorophore (e.g., BODIPY, Rhodamine)Emission of light upon excitation for visualization.Cellular imaging and target localization.
PET Imaging Agent Positron-emitting radionuclide (e.g., ¹⁸F)Detection of gamma rays from positron annihilation.In vivo imaging of target distribution and density.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-3-methylbenzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling 2,5-dichloroaniline with 3-methylbenzoyl chloride under reflux in anhydrous dichloromethane with a base (e.g., triethylamine). Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Yield and purity (>98%) are confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (DMSO-d6d_6, 400 MHz) to verify absence of unreacted precursors .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard. Crystals grown via slow evaporation (ethanol/water) are analyzed using SHELXL-2018/3 for refinement. Key parameters include torsion angles (e.g., C–SO₂–NH–C segment) and hydrogen-bonding networks (N–H···O, N–H···Cl). For example, intramolecular N–H···Cl interactions stabilize the bent conformation between aromatic rings (tilt angle ~67.8°) . IR spectroscopy (KBr pellet) confirms amide C=O stretch (~1680 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing its stability under varying conditions?

  • Methodology :

  • Thermal stability : TGA/DSC (N₂ atmosphere, 10°C/min) reveals decomposition onset at ~220°C.
  • Photostability : UV-Vis spectroscopy (methanol, λ=254 nm irradiation) monitors absorbance changes over 24 hours.
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13, 37°C) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in bioactivity data?

  • Methodology :

  • SAR strategy : Replace the 3-methyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate electronic effects. Synthesize benzoxazole/benzothiazole analogs (e.g., replacing the benzene ring) to assess heterocyclic influences.
  • Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial disk diffusion (MIC against S. aureus). Compare IC₅₀ values and ligand efficiency metrics.
  • Data reconciliation : If bioactivity contradicts expectations (e.g., higher potency but lower solubility), perform computational docking (AutoDock Vina) to analyze binding pocket interactions and logP calculations .

Q. What experimental approaches resolve discrepancies in crystallographic data for structurally similar sulfonamides?

  • Case study : For torsion angle variations (e.g., 62.1° in N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide vs. 66.4° in non-methylated analogs):

  • Refinement : Use high-resolution synchrotron data (λ=0.7 Å) and SHELXL with Hirshfeld atom refinement.
  • Dynamic analysis : Compare crystal structures with DFT-optimized gas-phase conformations (B3LYP/6-31G*). Solvent effects are modeled via PCM.
  • Statistical validation : Apply R-factors and electron density maps (e.g., Fo–Fc difference maps) to confirm positional uncertainties .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Use Michaelis-Menten analysis with varying substrate concentrations. Measure KiK_i via Lineweaver-Burk plots.
  • Fluorescence quenching : Titrate the compound into enzyme solutions (e.g., tryptophan-rich proteases) and monitor emission at 340 nm (λex=295 nm).
  • X-ray co-crystallization : Soak crystals of target enzymes (e.g., carbonic anhydrase) with the compound and resolve structures to identify binding residues .

Notes for Reproducibility

  • Synthetic reproducibility : Control reaction temperature (±2°C) and solvent purity (HPLC-grade).
  • Crystallization : Use seed crystals to ensure consistent polymorph formation.
  • Assay validation : Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.